4-Phenylthioanisole
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylthioanisole involves various chemical reactions. For instance, a binuclear Mn (II) complex [Mn 2 (HL) 2 (H 2 O) 4], HL = 2-[(2-Hydroxy-benzylidene)-amino]-3-(4-hydroxy-phenyl)-propionic acid, has been prepared and characterized by physico-chemical and spectroscopic methods . The amino acid Shiff base ligand is coordinated as a bivalent anion with a tridentate NO2 donor set involving the phenolic and carboxylic acid oxygens and azomethine nitrogen .Molecular Structure Analysis
4-Phenylthioanisole contains a total of 27 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfide .Chemical Reactions Analysis
The silica-supported metal complex, ([Mn 2 L (HL) (H 2 O) 4]/SiO2), catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone . This complex shows lower catalytic activity and turnover number compared to the homogeneous catalyst [Mn II 2 – (HL) 2 (H 2 O) 4] .Scientific Research Applications
Organic Synthesis and Sulfoxide Production
4-PTA serves as a valuable building block in organic synthesis. Its chemical structure, C13H12S, features an aromatic phenyl ring attached to a thioether group. Researchers have harnessed its potential for synthesizing various sulfoxides, which are essential intermediates in the production of chemically and biologically active compounds. For instance:
- Homogeneous Catalysts : A binuclear manganese (II) complex, [Mn2(HL)2(H2O)4], where HL is a tridentate amino acid Schiff base ligand, efficiently catalyzes the oxidation of thioanisole using hydrogen peroxide (H2O2). The resulting products are sulfoxide and sulfone .
- Heterogeneous Catalysts : Researchers have also explored immobilized catalysts. For instance, a silica-supported metal complex, [Mn2L(HL)(H2O)4]/SiO2, showed lower catalytic activity compared to the homogeneous counterpart but remained stable over multiple cycles, indicating true heterogeneity . Such heterogeneous catalysts offer advantages in terms of easy handling, catalyst recovery, and reduced waste .
Niobium–Silica Catalysts
While not directly related to 4-PTA, it’s worth mentioning that niobium–silica catalysts have also been explored for thioanisole oxidation reactions using hydrogen peroxide. These versatile materials demonstrate potential in liquid-phase oxidation reactions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Phenylthioanisole is the oxidation process catalyzed by binuclear manganese (II) complexes . These complexes play a crucial role in various biochemical reactions, particularly in the oxidation of thioanisole .
Mode of Action
4-Phenylthioanisole interacts with its targets through a process of oxidation. The compound is involved in the catalytic oxidation of thioanisole, facilitated by binuclear manganese (II) complexes . The interaction results in the transformation of thioanisole into sulfoxide and sulfone .
Biochemical Pathways
The primary biochemical pathway affected by 4-Phenylthioanisole is the oxidation of thioanisole. This process is catalyzed by binuclear manganese (II) complexes, leading to the production of sulfoxide and sulfone . These products are valuable synthetic intermediates used in the production of various chemically and biologically active molecules .
Result of Action
The action of 4-Phenylthioanisole results in the oxidation of thioanisole to sulfoxide and sulfone . This transformation is significant as sulfoxides are valuable synthetic intermediates used in the production of a range of chemically and biologically active molecules .
Action Environment
The action of 4-Phenylthioanisole is influenced by the presence of binuclear manganese (II) complexes, which catalyze the oxidation process . The efficacy and stability of the compound can be affected by various environmental factors, including the concentration of these complexes and the presence of other reactants.
properties
IUPAC Name |
1-methylsulfanyl-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXINKRZIJMGCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452136 | |
Record name | 4-phenylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthioanisole | |
CAS RN |
19813-76-4 | |
Record name | 4-phenylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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